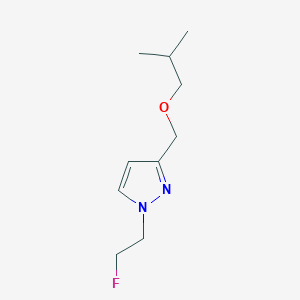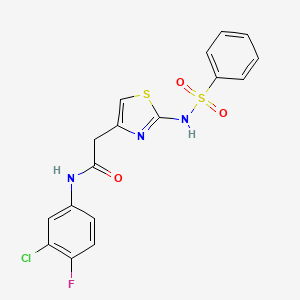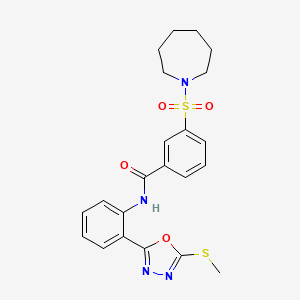![molecular formula C19H13Cl3N2O2S B2875342 S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate CAS No. 338783-91-8](/img/structure/B2875342.png)
S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a useful research compound. Its molecular formula is C19H13Cl3N2O2S and its molecular weight is 439.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent pH Sensors
A study by Yang et al. (2013) discusses the development of a heteroatom-containing organic fluorophore, demonstrating the phenomenon of aggregation-induced emission (AIE). This fluorophore exhibits reversible emission changes upon protonation and deprotonation, making it useful as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors. This research underscores the potential of similar compounds in sensor technologies, especially for environmental and biological applications (Yang et al., 2013).
Oxidation and Degradation of Pollutants
Sedlak and Andren (1991) explored the oxidation of chlorobenzene and its derivatives, including chlorophenols and dichlorobiphenyls, using Fenton's reagent. Their findings contribute to our understanding of how similar compounds can be degraded in environmental contexts, highlighting the role of advanced oxidation processes in water treatment and pollution remediation (Sedlak & Andren, 1991).
Whole-Cell Biocatalysis
Chen et al. (2021) reported on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green, efficient way using a liquid-liquid biphasic microreaction system with recombinant E. coli as a catalyst. This approach demonstrates the application of biocatalysis in producing chemical compounds efficiently, with potential implications for pharmaceutical synthesis and green chemistry (Chen et al., 2021).
Lipid Biosynthesis Inhibition
Research by Gronwald (1991) on carbamothioates, including compounds similar to the query chemical, shows their ability to inhibit lipid biosynthesis in plants. This mechanism is crucial for developing herbicides that target specific pathways in weeds, potentially contributing to agricultural science and weed management strategies (Gronwald, 1991).
Antimicrobial and Anticancer Applications
Studies on derivatives of chlorophenyl compounds have shown promising antimicrobial and anticancer properties. For instance, Mekky et al. (2019) synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine, which exhibited significant anticancer activity and provided insights into the development of new therapeutic agents (Mekky et al., 2019).
Environmental Fate of Chlorinated Pollutants
Becker et al. (1999) investigated the biotransformation of 2-chlorophenol in a methanogenic sediment community, leading to the production of 3-chlorobenzoate. This research is significant for understanding the environmental fate of chlorinated pollutants and the potential for bioremediation strategies (Becker et al., 1999).
特性
IUPAC Name |
S-(2-chlorophenyl) N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-8-7-12(10-15(13)22)11-24-9-3-5-16(18(24)25)23-19(26)27-17-6-2-1-4-14(17)21/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABMYMFBQNSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)
![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2875273.png)

![ethyl (4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate](/img/structure/B2875277.png)
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)


![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)
